Trt-hmd acoh
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Overview
Description
Trityl-1,6-diaminohexane acetic acid, commonly referred to as Trt-hmd acoh, is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties and applications in pharmaceuticals, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trityl-1,6-diaminohexane acetic acid can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of trityl chloride to protect the amino groups, followed by subsequent reactions to introduce the hexane and acetic acid moieties . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods
In industrial settings, the production of Trityl-1,6-diaminohexane acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Trityl-1,6-diaminohexane acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Trityl-1,6-diaminohexane acetic acid finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids and peptides.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Trityl-1,6-diaminohexane acetic acid is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Trityl-1,6-diaminohexane acetic acid involves its ability to protect and deprotect functional groups in organic molecules. The trityl group acts as a temporary protecting group, allowing selective reactions to occur at other sites on the molecule. This selective protection and deprotection enable the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Trityl-1,6-diaminohexane: Similar in structure but lacks the acetic acid moiety.
Trityl-1,6-diaminohexane hydrochloride: A hydrochloride salt form with different solubility properties.
Trityl-1,6-diaminohexane trifluoroacetate: A trifluoroacetate salt form used in specific synthetic applications.
Uniqueness
Trityl-1,6-diaminohexane acetic acid is unique due to its combination of the trityl protecting group with the hexane and acetic acid moieties. This combination provides versatility in synthetic applications and allows for selective protection and deprotection of functional groups, making it a valuable tool in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
acetic acid;N'-tritylhexane-1,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2.C2H4O2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;1-2(3)4/h3-11,14-19,27H,1-2,12-13,20-21,26H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUBVPQHYKPPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583333 |
Source
|
Record name | Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325708-26-7 |
Source
|
Record name | Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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